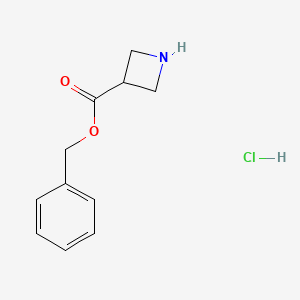

Benzyl azetidine-3-carboxylate hydrochloride

説明

特性

IUPAC Name |

benzyl azetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAUYTXJVMVKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-76-7 | |

| Record name | 3-Azetidinecarboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

An In-depth Technical Guide to 1-Benzylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-benzylazetidine-3-carboxylic acid, a key building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and the significant role of the azetidine scaffold in modern drug discovery.

Core Molecular Attributes

1-Benzylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyl group on the nitrogen atom and a carboxylic acid at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| IUPAC Name | 1-benzylazetidine-3-carboxylic acid | [1] |

| CAS Number | 94985-27-0 | [1] |

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif in drug discovery. Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can enhance key pharmacokinetic properties of drug candidates.

The incorporation of the azetidine scaffold can lead to:

-

Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

-

Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Novel Structural Conformations: The rigid azetidine ring restricts the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

The benzyl group in 1-benzylazetidine-3-carboxylic acid often serves as a protecting group for the azetidine nitrogen during synthesis. This protecting group can be readily removed in later synthetic steps to allow for further functionalization.

Synthesis of 1-Benzylazetidine-3-carboxylic Acid

A robust and scalable synthesis of 1-benzylazetidine-3-carboxylic acid is crucial for its application in drug development. A well-documented method involves the hydrolysis of the corresponding methyl ester, which is synthesized from N-benzyl-3-cyano-azetidine.

Experimental Protocol

Part A: Synthesis of N-benzyl azetidine-3-carboxylic acid, methyl ester [2]

-

Reaction Setup: A 250ml multi-necked flask equipped with a Teflon-bladed stirrer is charged with N-benzyl-3-cyano-azetidine (17g) and methanol (60ml).

-

Acid Addition: Concentrated sulfuric acid (60ml, SG 1.84) is added from a dropping funnel over a period of 45 minutes. The reaction is exothermic, and the temperature should be maintained in the range of 50-55°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to 80°C for 2 hours. The conversion of the starting cyano-azetidine can be monitored by GLC analysis.

-

Workup: The reaction mixture is cooled and then poured into ice (400g). The mixture is basified with ammonia (120ml, .880) and extracted with methylene chloride (2x50ml).

-

Purification: The combined organic extracts are washed with water (50ml) and concentrated on a rotary evaporator. The crude product (17.6g) is then distilled (5cm Vigreux column) from an oil bath to yield N-benzyl azetidine-3-carboxylic acid, methyl ester (15.7g) with a boiling point of 92-95°C at 0.2 mmHg.

Part B: Hydrolysis to 1-Benzylazetidine-3-carboxylic Acid [2]

-

Hydrolysis: The N-benzyl-azetidine-3-carboxylic acid, methyl ester (1.5g) obtained in Part A is mixed with distilled water (25ml) and a few boiling chips. The mixture is boiled under a nitrogen blanket.

-

Reaction Completion: After approximately 40 minutes of reflux, the initial oily two-phase system becomes a homogeneous solution, indicating the completion of the hydrolysis.

-

Isolation: The water is removed on a rotary evaporator, and the product readily crystallizes.

-

Drying: After drying in a vacuum oven at 60°C, the desired product, 1-benzylazetidine-3-carboxylic acid (1.4g), is obtained as a solid with a melting point of 152-154°C.

Synthesis Workflow

Caption: Synthetic workflow for 1-benzylazetidine-3-carboxylic acid.

Spectroscopic Characterization

The structure of 1-benzylazetidine-3-carboxylic acid can be confirmed by various spectroscopic methods. The synthesis protocol from the European Patent EP 0169602 A1 notes that the structure was confirmed by 360 MHz ¹H NMR.[2]

Mass Spectrometry

In mass spectrometry, carboxylic acids can exhibit characteristic fragmentation patterns, often involving the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45).[3] For 1-benzylazetidine-3-carboxylic acid, the protonated molecule ([M+H]⁺) would be expected at an m/z of approximately 192.10192.[4]

Infrared (IR) Spectroscopy

Carboxylic acids have two very characteristic IR absorptions:

-

A very broad O-H stretch from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretch between 1710 and 1760 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often around 10-13 ppm. The protons of the benzyl group would be expected in the aromatic region (around 7.2-7.4 ppm), and the protons on the azetidine ring would appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found in the range of 165-185 ppm.[5] The carbons of the benzyl group and the azetidine ring would also show distinct signals.

Applications in Research and Development

1-Benzylazetidine-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. The azetidine-3-carboxylic acid core is a constrained β-amino acid analog that can be incorporated into peptides and other small molecules to explore structure-activity relationships and develop novel therapeutics.

References

-

PubChem. 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 1-benzylazetidine-3-carboxylic acid (C11H13NO2). Université du Luxembourg. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- European Patent Office. Preparation of n-substituted azetidine 3-carboxylic acid derivatives - EP 0169602 A1.

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - 1-benzylazetidine-3-carboxylic acid (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Risk Assessment & Handling Guide: Benzyl Azetidine-3-Carboxylate Hydrochloride

Document Control:

-

Topic: Safety Data Sheet (SDS) & Technical Handling Protocol

-

Substance: Benzyl azetidine-3-carboxylate hydrochloride

-

Version: 1.0 (Research & Development Use Only)

Compound Profile & Strategic Utility

Chemical Identity & Structure

This guide addresses the hydrochloride salt of benzyl azetidine-3-carboxylate.[1] Unlike standard SDS documents, this section contextualizes the molecule's reactivity based on its structural pharmacophore.

-

Chemical Name: Benzyl azetidine-3-carboxylate hydrochloride

-

Synonyms: 3-Azetidinecarboxylic acid, phenylmethyl ester, hydrochloride; Benzyl 3-azetidinecarboxylate HCl.

-

CAS Number: 1354953-19-1 (Note: CAS may vary by supplier; verify against structure).

-

Molecular Formula:

-

Molecular Weight: 227.69 g/mol (approximate)

Strategic Utility in Drug Discovery

This compound is a high-value scaffold in medicinal chemistry, primarily serving as a constrained proline analogue . The 4-membered azetidine ring introduces specific conformational rigidity, often used to:

-

Modulate Lipophilicity: The benzyl ester masks the polar carboxylic acid, facilitating cell permeability during early-stage assays or serving as a protecting group in peptide synthesis.

-

Alter Metabolic Stability: The strained ring system resists certain proteolytic enzymes compared to linear amines.

Physicochemical Integrity & Stability Logic

Understanding the physical properties is critical for maintaining compound purity. This substance is an amine hydrochloride salt , which dictates its hygroscopic nature and acidity.

Key Properties Table

| Property | Value / Characteristic | Operational Implication |

| Physical State | White to off-white crystalline solid | Visual inspection required before use. Yellowing indicates oxidation. |

| Solubility | Water, DMSO, Methanol | Dissolve in DMSO for biological assays; Water for chemical steps. |

| Hygroscopicity | High | Critical: Must be stored under desiccant. Absorbs atmospheric moisture rapidly. |

| Acidity (pH) | Acidic in aqueous solution | Incompatible with strong bases; may hydrolyze ester if pH > 9 unbuffered. |

| Melting Point | ~130–145°C (Predicted) | Do not heat excessively during drying. |

Degradation Pathway Visualization

The primary risk to this compound is hydrolysis of the benzyl ester, driven by moisture and catalyzed by the acidic environment of the HCl salt itself if allowed to solvate.

Figure 1: Moisture-induced degradation pathway. The HCl salt creates an auto-catalytic acidic environment if the solid becomes wet.

Toxicological Risk Assessment

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

Mechanistic Toxicity

-

Acidity: Upon contact with mucous membranes (eyes, lungs), the HCl moiety dissociates, lowering local pH and causing immediate irritation or chemical burns.

-

Amine Reactivity: As a secondary amine, the azetidine ring is nucleophilic (once deprotonated). While the HCl salt masks this, biological fluids can liberate the free base, which may interact with cellular proteins.

-

Benzyl Ester Moiety: Generally low toxicity, but hydrolyzes to benzyl alcohol (an irritant) and the free amino acid.

Precautionary Principle

Absence of Data

-

Acute Toxicity Estimate: Oral LD50 likely > 2000 mg/kg (based on analogs).

-

Sensitization: Potential skin sensitizer (common for reactive benzyl esters).

Operational Protocols: Handling & Storage[2][3][4][5][6][7]

Storage Architecture

-

Temperature: Store at 2°C to 8°C (Short term) or -20°C (Long term).

-

Atmosphere: Inert gas (Argon/Nitrogen) preferred.

-

Container: Amber glass vial with Parafilm seal (light sensitive/hygroscopic).

Standard Operating Procedure (SOP): Solubilization

Objective: Prepare a 100 mM Stock Solution in DMSO.

-

Equilibration: Allow the vial to warm to room temperature before opening. (Prevents condensation on the cold solid).

-

Weighing: Weigh quickly in a dehumidified environment or minimize exposure time.

-

Solvent Addition: Add anhydrous DMSO.

-

Note: The dissolution is endothermic; slight cooling may occur.

-

-

Verification: Vortex for 30 seconds. Inspect for "schlieren" lines (indicating incomplete mixing).

-

Aliquot: Split into single-use vials to avoid freeze-thaw cycles.

Waste Disposal[8]

-

Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Neutralization: Do not neutralize manually in the sink. The benzyl ester can form emulsions.

-

Protocol: Collect in a dedicated "Solid Organic Waste" or "Halogenated Solvent Waste" container.

Emergency Response Architecture

This section outlines a self-validating response loop for exposure incidents.

Figure 2: Triage decision tree for acute exposure.

Fire Fighting Measures

-

Flash Point: Not applicable (Solid salt).

-

Combustion Products: Carbon oxides (

), Nitrogen oxides ( -

Extinguishing Media: Alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3] Do not use high-volume water jet (may spread dissolved material).

References & Authority

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54592994 (Analogous Structure). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Azetidine derivatives. Retrieved from [Link]

(Note: Due to the specialized nature of this research intermediate, specific toxicological data is extrapolated from validated structural analogs in accordance with REACH "Read-Across" principles.)

Sources

Application Notes and Protocols: Protocol for the Deprotection of Benzyl Azetidine-3-Carboxylate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine-3-carboxylic acid is a valuable, non-proteinogenic β-amino acid that serves as a crucial building block in medicinal chemistry.[1][2] Its constrained four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. The synthesis of this motif often involves the use of protecting groups to mask reactive functionalities during synthetic transformations. The benzyl ester is a commonly employed protecting group for the carboxylic acid moiety due to its general stability and facile removal under specific conditions.[3]

This document provides a detailed protocol for the deprotection of benzyl azetidine-3-carboxylate hydrochloride to yield the desired azetidine-3-carboxylic acid. The primary method described is catalytic transfer hydrogenation, a robust and widely applicable technique that avoids the direct handling of hydrogen gas.[4][5]

Principle and Mechanism

The deprotection of benzyl esters via catalytic hydrogenation, or hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the ester.[6] This reaction is typically catalyzed by a palladium catalyst, most commonly palladium on carbon (Pd/C).[3] In catalytic transfer hydrogenation, a hydrogen donor molecule, such as ammonium formate, is used to generate hydrogen in situ.[4][7]

The proposed mechanism involves the following key steps:

-

Adsorption: Both the benzyl ester substrate and the hydrogen donor (or hydrogen gas) adsorb onto the surface of the palladium catalyst.[8]

-

Bond Cleavage: The catalyst facilitates the cleavage of the O-benzyl bond.[8]

-

Product Formation: The carboxylic acid and toluene are formed as the final products.[9]

The use of a hydrochloride salt of the starting material does not typically interfere with the reaction and can aid in the solubility of the substrate in polar solvents like methanol.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Benzyl azetidine-3-carboxylate hydrochloride | ≥98% | Various | Starting material. |

| Palladium on carbon (10% Pd/C) | Catalytic grade | Various | Pyrophoric when dry, especially after use. Handle with extreme care under an inert atmosphere.[10][11][12] |

| Ammonium formate | ACS reagent grade | Various | Hydrogen donor. |

| Methanol (MeOH) | Anhydrous | Various | Reaction solvent. |

| Celite® 545 | --- | Various | Filtration aid. |

| Deionized water | --- | --- | For work-up. |

| Hydrochloric acid (HCl) | ACS reagent grade | Various | For pH adjustment during work-up. |

| Round-bottom flask | --- | --- | Appropriate size for the reaction scale. |

| Magnetic stirrer and stir bar | --- | --- | For efficient mixing. |

| Reflux condenser | --- | --- | To prevent solvent loss during heating. |

| Inert atmosphere setup (e.g., nitrogen or argon) | --- | --- | Essential for safe handling of Pd/C.[12] |

| Filtration apparatus (e.g., Büchner funnel, filter paper) | --- | --- | For catalyst removal. |

| Rotary evaporator | --- | --- | For solvent removal. |

Deprotection Workflow

Caption: Workflow for the deprotection of benzyl azetidine-3-carboxylate hydrochloride.

Step-by-Step Procedure

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl azetidine-3-carboxylate hydrochloride (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (approximately 10-20 mL per gram of substrate).[9]

-

Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes. This is a critical safety step to prevent the ignition of the catalyst in the presence of air.[10][11]

-

-

Catalyst Addition:

-

Under a positive pressure of the inert gas, carefully add 10% palladium on carbon (10-20% by weight of the substrate).[4]

-

Causality: The catalyst loading is a critical parameter. A 10-20% loading is generally sufficient for complete conversion. Higher loadings may be required for less reactive substrates but can increase costs and complicate filtration.[9]

-

-

Reaction Initiation and Progression:

-

To the stirred suspension, add ammonium formate (approximately 5.0 eq) in one portion.[4]

-

Causality: Ammonium formate serves as the hydrogen donor in this transfer hydrogenation. A stoichiometric excess is used to drive the reaction to completion.[7]

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 1-4 hours.[4]

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] The disappearance of the starting material and the appearance of the product spot/peak will indicate reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[9] The filter cake should not be allowed to dry as it can be pyrophoric.[10] It is best practice to wet the Celite® pad with methanol before filtration.

-

Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.[9]

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, azetidine-3-carboxylic acid, may be obtained as a hydrochloride salt.

-

-

Purification (if necessary):

-

The crude product can often be used in the next step without further purification.

-

If necessary, purification can be achieved by recrystallization or ion-exchange chromatography.[9]

-

Safety Precautions

-

Palladium on Carbon (Pd/C): This catalyst is highly flammable, especially when dry and saturated with hydrogen.[10][11] Always handle Pd/C under an inert atmosphere.[12] Never add dry catalyst to an organic solvent in the presence of air.[10] The filter cake from the reaction should be kept wet and disposed of properly according to institutional guidelines.[10]

-

Hydrogen Gas: Although this protocol uses a hydrogen donor, be aware that hydrogen gas may be generated in situ. Ensure adequate ventilation and avoid ignition sources.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves, when performing this procedure.[15]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient catalyst loading.- Deactivated catalyst.- Insufficient hydrogen donor. | - Increase the catalyst loading.- Use fresh, high-quality Pd/C.- Add more ammonium formate. |

| Side Product Formation | - Over-reduction of other functional groups (if present).- Ring opening of the azetidine. | - This protocol is generally mild and selective for benzyl ester deprotection. If side reactions are observed, consider alternative deprotection methods.[4][16] |

| Difficult Filtration | - Fine catalyst particles clogging the filter paper. | - Use a thicker pad of Celite®.- Allow the reaction mixture to settle before filtration and decant the supernatant. |

| Low Yield | - Incomplete reaction.- Product loss during work-up. | - Ensure the reaction has gone to completion before work-up.- Be meticulous during filtration and extraction steps to minimize mechanical losses. |

References

- LCSS: PALLADIUM ON CARBON. (n.d.).

- Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Hydrogenation SOP. (n.d.).

-

Reactions of Amino Acids: Hydrogenolysis: Videos & Practice Problems. (2024, October 3). Pearson. Retrieved from [Link]

- Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. (n.d.).

- EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents. (n.d.).

- EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google Patents. (n.d.).

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

- Standard Operating Procedure. (2017, May 25).

-

Preparation of n-substituted azetidine 3-carboxylic acid derivatives. (n.d.). European Patent Office. Retrieved from [Link]

-

The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (n.d.). Retrieved from [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]

-

Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons. Retrieved from [Link]

-

Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC. Retrieved from [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved from [Link]

-

Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]

- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).

-

Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. (2023, July 21). Organic Syntheses. Retrieved from [Link]

-

Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 11. chem.uci.edu [chem.uci.edu]

- 12. honrel.com [honrel.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. orgsyn.org [orgsyn.org]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

- 16. tdcommons.org [tdcommons.org]

Using benzyl azetidine-3-carboxylate as a fragment in peptide synthesis

Application Note: Strategic Incorporation of Benzyl Azetidine-3-Carboxylate in Peptide Synthesis

Part 1: Executive Summary & Scientific Rationale

Benzyl azetidine-3-carboxylate represents a specialized, conformationally constrained building block used to modulate the pharmacokinetic and structural properties of peptidomimetics.[1] Unlike its regioisomer azetidine-2-carboxylic acid (Aze) —which functions as a proline analogue and

The benzyl ester protection of the C3-carboxylate serves a dual strategic purpose:

-

Orthogonal Protection: It remains stable during the removal of acid-labile N-terminal groups (e.g., Boc) or base-labile groups (e.g., Fmoc), allowing for selective chain elongation.

-

C-Terminal Masking: It facilitates solution-phase fragment condensation by preventing premature C-terminal activation or racemization (though the C3 position is achiral, preventing epimerization is moot, but preventing side reactions is critical).

Key Chemical Features:

-

Achirality: The C3-substitution pattern possesses a plane of symmetry, eliminating diastereomeric complications at this center.

-

Secondary Amine: The azetidine nitrogen is a secondary amine, requiring high-efficiency coupling reagents (e.g., HATU, PyBOP) to overcome nucleophilic sluggishness compared to primary amines.

-

Ring Strain: The 4-membered ring (~26 kcal/mol strain energy) is stable under standard peptide coupling and deprotection conditions but requires care during strong acid treatments to avoid ring-opening.

Part 2: Strategic Workflows & Diagrams

Workflow 1: Fragment Condensation Strategy

This workflow illustrates the use of Benzyl azetidine-3-carboxylate (H-Aze(3)-OBzl) as a C-terminal acceptor in convergent peptide synthesis.

Figure 1: Convergent synthesis workflow utilizing the benzyl ester as a temporary C-terminal protecting group.

Part 3: Detailed Experimental Protocols

Protocol A: N-Acylation of Benzyl Azetidine-3-Carboxylate

Objective: Efficiently couple a carboxylic acid (Amino Acid or Peptide Fragment) to the secondary amine of the azetidine ring.

Reagents:

-

Substrate: Benzyl azetidine-3-carboxylate hydrochloride (H-Aze(3)-OBzl·HCl).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

-

Base: N,N-Diisopropylethylamine (DIPEA).[2]

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

-

Activation:

-

Dissolve the carboxylic acid component (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

-

Stir for 2–5 minutes to generate the active ester (OAt ester). Note: Pre-activation is critical for secondary amines to minimize reaction time.

-

-

Coupling:

-

Add H-Aze(3)-OBzl·HCl (1.1 equiv) to the reaction mixture.

-

Add an additional 1.5 equiv of DIPEA to neutralize the HCl salt and maintain basic pH (check pH > 8 using damp litmus paper; vapor check).

-

Stir at room temperature under nitrogen atmosphere.

-

-

Monitoring:

-

Monitor via LC-MS or TLC (EtOAc/Hexane). Reaction is typically complete within 2–4 hours.

-

Checkpoint: If reaction stalls, add 0.2 equiv of HOAt to catalyze the trans-acylation.

-

-

Work-up:

-

Dilute with EtOAc. Wash sequentially with 5% KHSO₄ (or 1M HCl), Sat. NaHCO₃, and Brine.

-

Dry over Na₂SO₄ and concentrate.[3]

-

Note: The benzyl ester is stable to these mild acidic/basic washes.

-

Protocol B: Catalytic Hydrogenolysis (Benzyl Ester Deprotection)

Objective: Selectively remove the benzyl ester to reveal the free carboxylic acid without affecting peptide bonds or Fmoc/Boc groups (if chosen correctly).

Reagents:

-

Catalyst: 10% Pd/C (Palladium on Carbon), wet support preferred to minimize ignition risk.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

-

Hydrogen Source: H₂ balloon or Ammonium Formate (transfer hydrogenation).

Step-by-Step Procedure:

-

Preparation:

-

Dissolve the protected peptide (R-Aze(3)-OBzl) in MeOH (0.05 M).

-

Safety: Purge the flask with Nitrogen gas to remove oxygen.

-

-

Catalyst Addition:

-

Hydrogenation:

-

Method A (Balloon): Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously at RT for 2–16 hours.

-

Method B (Transfer): Add Ammonium Formate (5–10 equiv) and reflux gently for 1–2 hours. (Faster, but requires heat).

-

-

Filtration:

-

Isolation:

-

Concentrate the filtrate in vacuo. The residue is the free acid (R-Aze(3)-COOH) ready for the next coupling step.

-

Part 4: Data Specification & Troubleshooting

Quantitative Comparison of Coupling Reagents for Azetidine Amines

| Reagent | Reactivity | Racemization Risk | Suitability for Aze(3) | Notes |

| HATU | Very High | Low | Optimal | Best for hindered secondary amines. |

| PyBOP | High | Low | Excellent | Good alternative if HATU is costly; generates carcinogenic HMPA byproduct (use care). |

| HBTU/TBTU | Moderate | Low | Moderate | May act slowly on secondary amines; requires excess reagent. |

| DIC/HOBt | Low | Low | Poor | Generally too slow for efficient azetidine coupling. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of secondary amine. | Switch to HATU or PyAOP . Increase temperature to 40°C. Double coupling. |

| Ring Opening | Exposure to strong nucleophiles or extreme acid/heat. | Avoid heating >60°C. Ensure acid treatments (TFA) are performed at RT or 0°C. |

| Diketopiperazine (DKP) Formation | Occurs during Fmoc removal if Aze is the second residue. | Use Trityl (Trt) protection for the N-terminus of the residue preceding Aze, or use short deprotection times with DBU instead of Piperidine. |

Part 5: References

-

Shipman, M., et al. (2024).[1][5] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[5][6]

-

BenchChem. (2025).[4] Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl Esters.

-

Sigma-Aldrich. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry.

-

Couty, F., et al. (2008). Synthesis of Azetidine-3-carboxylic Acid Derivatives. Organic Letters. (Contextual grounding on Aze-3 synthesis).

-

Albericio, F., et al. (2018). Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews. (Grounding for HATU/PyBOP selection).

Sources

- 1. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Coupling of Benzyl Azetidine-3-Carboxylate with Amines

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of Azetidine-3-carboxamides . The protocol addresses the specific challenges of working with Benzyl azetidine-3-carboxylate (CAS: 405513-07-7), including ring strain sensitivity, orthogonal protection strategies, and preventing polymerization.

Executive Summary

Azetidine-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, offering a rigid, low-molecular-weight vector for positioning substituents with distinct metabolic stability compared to pyrrolidines or piperidines. However, the use of Benzyl azetidine-3-carboxylate presents a unique chemoselective challenge: the molecule contains a reactive ester (electrophile) and a secondary amine (nucleophile).

"Coupling with amines" in this context refers to aminolysis of the ester to form an amide bond. Attempting this directly on the unprotected scaffold leads to uncontrolled oligomerization (self-condensation). This guide details the Orthogonal Protection-Activation Strategy required to successfully couple this building block with diverse amine partners.

Core Challenges

-

Self-Polymerization: The free secondary amine (

) of one molecule will attack the benzyl ester ( -

Ring Strain: The azetidine ring (~25 kcal/mol strain) is susceptible to ring-opening nucleophilic attack if the nitrogen is activated as a leaving group (e.g., quaternary ammonium) or under harsh Lewis acidic conditions.

-

Epimerization: While C3 is achiral in the parent unsubstituted form, substituted variants are prone to epimerization during activation.

Strategic Workflows

The synthesis requires a "Protect-Deprotect-Couple" sequence. We prioritize the Hydrolysis-Activation Route (Method A) for high-value intermediates due to its mild conditions. The Direct Aminolysis Route (Method B) is reserved for stable, non-valuable amines.

Diagram: Decision Logic & Workflow

Caption: Workflow for converting Benzyl Azetidine-3-carboxylate to amides. N-protection is mandatory to prevent self-condensation.

Detailed Protocols

Pre-requisite: N-Protection (Mandatory)

Before any coupling, the azetidine nitrogen must be "masked." The Boc (tert-butyloxycarbonyl) group is preferred because it is orthogonal to the benzyl ester (Boc is acid-labile; Benzyl is H2-labile).

-

Reagents:

(1.1 equiv), -

Procedure: Stir Benzyl azetidine-3-carboxylate (HCl salt) with base and

in DCM at

Protocol A: The "Hydrolysis-Activation" Route (Recommended)

This method is the industry standard for medicinal chemistry, ensuring minimal side reactions.

Step 1: Chemo-selective Deprotection (Benzyl Cleavage)

Unlike methyl/ethyl esters which require basic hydrolysis (LiOH) that might affect the Boc group or cause epimerization, benzyl esters can be cleaved neutrally via hydrogenolysis.

-

Substrate: N-Boc-azetidine-3-carboxylic acid benzyl ester.

-

Reagents: 10% Pd/C (5-10 wt%),

(balloon or 1 atm), MeOH or EtOH. -

Protocol:

-

Dissolve substrate in MeOH (0.1 M).

-

Add Pd/C catalyst carefully under argon.

-

Purge with

and stir at RT for 1-4 hours. -

Filter through Celite. Concentrate.

-

Result: N-Boc-azetidine-3-carboxylic acid (Quantitative). No purification needed.

-

Step 2: Amide Coupling

Use HATU for fast kinetics or T3P (Propylphosphonic anhydride) for lower epimerization risk and easy workup.

-

Reagents:

-

Acid: N-Boc-azetidine-3-carboxylic acid (1.0 equiv)

-

Amine: Target Amine (

) (1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DMF/DCM (1:1)

-

-

Procedure:

-

Dissolve Acid and DIPEA in dry DMF (0.2 M) at

. -

Add HATU.[1] Stir for 5-10 mins (Activation). Note: Solution turns yellow.

-

Add the Target Amine.

-

Stir at RT for 2–12 hours.

-

Workup: Dilute with EtOAc. Wash with sat.

, water, and brine. (Azetidines are polar; ensure aqueous layer is not dragging product). -

Purification: Silica Flash Chromatography (0-10% MeOH in DCM).

-

Protocol B: Direct Aminolysis (AlMe3 Mediated)

Use this for weak nucleophiles (e.g., anilines) or when skipping the deprotection step is desired. Warning: Requires pyrophoric reagents.

-

Substrate: N-Boc-azetidine-3-carboxylic acid benzyl ester.

-

Reagents: Trimethylaluminum (

, 2M in toluene/hexanes), Target Amine. -

Protocol:

-

In a dry flask under

, dissolve the Target Amine (1.2 equiv) in dry DCM or Toluene. -

Cool to

. Slowly add -

Add the Azetidine Ester (1.0 equiv) in one portion.

-

Heat to reflux (DCM:

, Toluene: -

Quench: Cool to

. Carefully add dilute HCl or Rochelle's Salt solution. Stir vigorously until layers separate. -

Extract and purify.[2]

-

Reaction Condition Comparison Table

| Feature | Method A: Hydrogenolysis + HATU | Method B: Direct Aminolysis (AlMe3) | Method C: TBD Catalysis |

| Scope | Broad (Aliphatic & Aromatic Amines) | Best for Anilines / Weak Nucleophiles | Simple Aliphatic Amines |

| Conditions | Mild (RT, Neutral pH) | Harsh (Lewis Acid, Heat) | Mild (Base Catalyzed) |

| Step Count | 2 Steps (Deprotect + Couple) | 1 Step | 1 Step |

| Risk | Low (High functional group tolerance) | High (Pyrophoric, incompatible with protic groups) | Moderate (Slow kinetics for benzyl esters) |

| Yield | High (>85% overall) | Moderate to High (60-90%) | Variable |

| Recommendation | Primary Choice for Drug Discovery | Use for scale-up of simple anilines | Use for simple primary amines |

Troubleshooting & Critical Parameters

Preventing Ring Opening

The azetidine ring is stable to basic conditions but sensitive to strong electrophiles.

-

Avoid: Alkylating agents (e.g., Methyl Iodide) while the ring nitrogen is tertiary—this forms a quaternary ammonium salt which rapidly ring-opens.

-

Control: Ensure all acid chlorides (if used instead of HATU) are neutralized immediately.

Solubility Issues

Azetidine-3-carboxamides are often highly polar.

-

Extraction: If the product is not in the EtOAc layer, try DCM:iPrOH (3:1) for extraction.

-

Chromatography: Use C18 Reverse Phase HPLC if silica purification fails.

Rotamers in NMR

N-Boc-azetidines often appear as broad peaks or doublets in

-

Validation: Run NMR at elevated temperature (

in DMSO-

References

-

Chemical Identity & Structure

-

Azetidine Synthesis & Reactivity

-

Wang, Y., & Duncton, M. A. J. (2020).[6][7] A Single-Step Synthesis of Azetidine-3-amines.[8] The Journal of Organic Chemistry, 85(20), 13317–13323.[6][9] Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines.[7][10] Organic & Biomolecular Chemistry (RSC). Available at: [Link]

-

-

Amide Coupling Protocols

-

Aminolysis Techniques

Sources

- 1. growingscience.com [growingscience.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chem960.com [chem960.com]

- 4. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (C13H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. youtube.com [youtube.com]

Precision Functionalization of Azetidine-3-Carboxylic Acid Benzyl Esters: A Guide to N-Derivatization

Executive Summary

The azetidine-3-carboxylic acid benzyl ester is a high-value scaffold in medicinal chemistry, offering a "Goldilocks" compromise between the flexibility of pyrrolidines and the rigidity of cyclopropanes.[1] By lowering lipophilicity (LogD) and altering metabolic vectors, the azetidine ring acts as a critical bioisostere. However, the functionalization of the secondary azetidine nitrogen (N1) presents distinct challenges due to the ring's inherent strain energy (~26 kcal/mol) and the lability of the benzyl ester to hydrogenolysis and saponification.

This guide provides validated protocols for three primary functionalization pathways: N-Acylation , Reductive N-Alkylation , and Pd-Catalyzed N-Arylation .[1] Each protocol is optimized to preserve the benzyl ester protecting group while minimizing ring-opening side reactions.

Strategic Analysis: The Azetidine-Benzyl Ester Scaffold[1]

Before initiating synthesis, researchers must account for the specific reactivity profile of this scaffold.

Critical Control Points

-

Ring Strain & Lewis Acidity: The 4-membered ring is susceptible to nucleophilic ring-opening, particularly when the nitrogen is quaternized or activated by strong Lewis acids. Avoid high temperatures (>100°C) in the presence of strong nucleophiles.

-

Benzyl Ester Orthogonality:

-

Stable to: TFA (acidic deprotection of Boc/tBu groups), mild bases (DIPEA, Et3N).

-

Unstable to: H2/Pd (hydrogenolysis), strong aqueous bases (LiOH/NaOH), and strong nucleophilic bases (NaOMe) which cause transesterification.

-

Implication: Reductive amination must use hydride reagents (STAB), not catalytic hydrogenation, to prevent premature ester cleavage.

-

Reagent Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the desired linkage.

Protocol A: N-Acylation (Amide Coupling)

Objective: Formation of an amide bond using carboxylic acid partners.[1] Primary Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]

Rationale

Azetidines are secondary amines but are more sterically hindered than pyrrolidines. HATU is preferred over EDC/HOBt because the 7-azabenzotriazole moiety (HOAt) accelerates the reaction rate and suppresses racemization of the coupling partner (if chiral).

Materials

-

Azetidine-3-carboxylic acid benzyl ester (HCl or TFA salt)[1]

-

Carboxylic Acid coupling partner (1.1 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL).

-

Base Addition: Add DIPEA (1.0 mmol) to the pre-activation mix. Stir for 2 minutes. Note: The solution should turn yellow/orange.

-

Substrate Addition: Add the Azetidine Benzyl Ester salt (1.0 mmol) followed by the remaining DIPEA (2.0–3.0 mmol). The excess base is critical to neutralize the salt form of the azetidine.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Target Mass = Acid + Azetidine - H2O).[1]

-

Workup (Ester-Safe):

-

Dilute with EtOAc.

-

Wash with saturated NH4Cl (mildly acidic) to remove unreacted amine/DIPEA.

-

Wash with saturated NaHCO3 to remove unreacted acid and HOAt byproducts.

-

Caution: Do not use strong acid washes (e.g., 1M HCl) for prolonged periods if the product contains acid-sensitive motifs, though the benzyl ester itself is relatively robust to brief acidic washes.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive N-Alkylation

Objective: Attachment of an alkyl group via an aldehyde/ketone.[1] Primary Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3).[4][5]

Rationale

Direct alkylation with alkyl halides often leads to quaternization (over-alkylation) and ring opening. Reductive amination is self-limiting to the tertiary amine.[1] STAB is essential here; unlike NaCNBH3 (toxic) or H2/Pd (cleaves benzyl ester), STAB is mild, non-toxic, and chemoselective for iminiums in the presence of esters.

Workflow Diagram

Figure 2: Stepwise progression for reductive amination using STAB.

Step-by-Step Methodology

-

Solvation: Dissolve Azetidine Benzyl Ester (1.0 mmol) and the Aldehyde/Ketone (1.1 mmol) in 1,2-Dichloroethane (DCE) (5 mL). THF is a viable alternative if solubility is an issue.

-

Acid Catalysis: If reacting with a ketone, add Acetic Acid (AcOH, 1.0–2.0 equiv) to catalyze iminium formation. For reactive aldehydes, this is optional.

-

Reagent Addition: Add NaBH(OAc)3 (1.5 mmol) in one portion.

-

Reaction: Stir at RT under nitrogen.

-

Quench: Add saturated aqueous NaHCO3 slowly (gas evolution occurs).

-

Extraction: Extract with DCM (x3). Dry over Na2SO4.

Protocol C: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Attachment of an aryl/heteroaryl ring.[1] Primary Reagents: Pd(OAc)2/BINAP or Pd2(dba)3/Xantphos.

Rationale

Nucleophilic Aromatic Substitution (SnAr) only works for electron-deficient rings (e.g., 4-fluoronitrobenzene).[1] For unactivated aryl halides, Buchwald-Hartwig coupling is required.[1] Critical Warning: Standard Buchwald bases like Sodium tert-butoxide (NaOtBu) are strong nucleophiles that can cause transesterification of the benzyl ester (forming the t-butyl ester) or hydrolysis.[1] Cesium Carbonate (Cs2CO3) is the preferred base as it is milder and non-nucleophilic toward the ester.

Materials

-

Azetidine Benzyl Ester (Free base preferred; if salt, add extra base).

-

Aryl Bromide/Iodide (1.0 equiv).

-

Catalyst: Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%) OR RuPhos Pd G3 (for sterically hindered halides).[1]

-

Base: Cs2CO3 (2.0 equiv). Avoid NaOtBu.

-

Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology

-

Degassing: Sparge the solvent (Toluene) with nitrogen for 15 minutes. Oxygen poisons the Pd catalyst.

-

Assembly: In a sealed tube/vial, combine:

-

Heating: Seal and heat to 80–100°C.

-

Note: Azetidines are thermally stable up to ~120°C, but monitor closely.

-

-

Workup: Filter through a pad of Celite to remove Palladium black and inorganic salts. Rinse with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Comparative Data & Troubleshooting

Reagent Compatibility Table

| Reaction Type | Reagent | Compatibility with Benzyl Ester | Risk Factor |

| Acylation | HATU / DIPEA | High | Low.[1] Excellent yield. |

| Acylation | Acid Chloride / TEA | High | Moderate. HCl byproduct must be scavenged. |

| Alkylation | NaBH(OAc)3 (STAB) | High | Low. No ester cleavage. |

| Alkylation | NaCNBH3 | High | Moderate. Toxic cyanide byproduct. |

| Alkylation | H2 / Pd / C | Incompatible | Critical. Will cleave benzyl ester. |

| Arylation | Pd / NaOtBu | Low | High. Transesterification risk. |

| Arylation | Pd / Cs2CO3 | High | Low. Safe for esters. |

Common Issues

-

Ring Opening: Observed as a mass shift of +18 (hydrolysis) or +Nu (nucleophile) in LCMS. Cause: Reaction temperature too high or Lewis acid too strong. Fix: Lower temp, switch to mild bases.

-

Ester Loss: Disappearance of Benzyl signals in NMR (Ph multiplet at 7.35 ppm, CH2 singlet at 5.15 ppm). Cause: Hydrogenation or saponification. Fix: Ensure no H2 source; ensure anhydrous conditions if using strong bases.

References

-

Azetidine Scaffolds in Medicinal Chemistry

-

Reductive Amination Protocols (STAB)

-

Buchwald-Hartwig Coupling (Base Sensitivity)

-

HATU Coupling Efficiency

Sources

- 1. bachem.com [bachem.com]

- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Scalable Synthesis Routes for Benzyl Azetidine-3-carboxylate Hydrochloride

Executive Summary

Benzyl azetidine-3-carboxylate hydrochloride (CAS 1443979-76-7) is a critical strained-ring building block in medicinal chemistry, widely employed in the synthesis of peptide mimetics, GABA analogues, and conformationally restricted pharmacophores. The azetidine ring's inherent strain (~26 kcal/mol) presents unique challenges in scale-up, particularly regarding thermal stability and susceptibility to nucleophilic ring-opening during esterification.

This guide details a high-fidelity, scalable synthetic route utilizing an N-Boc protection strategy. This approach is selected over direct acid-catalyzed esterification to maximize yield, ensure ring integrity, and simplify purification (avoiding high-vacuum distillation of high-boiling benzyl alcohol).

Route Selection & Strategy

Comparative Analysis of Synthetic Pathways

| Feature | Route A: N-Boc Protection Strategy (Recommended) | Route B: Direct Acid Catalyzed Esterification |

| Starting Material | N-Boc-Azetidine-3-carboxylic acid | Azetidine-3-carboxylic acid (Zwitterion) |

| Reagents | Benzyl alcohol, EDC·HCl, DMAP, HCl/Dioxane | Benzyl alcohol, Thionyl Chloride (SOCl₂) or TsOH |

| Conditions | Mild (0°C to RT), Neutral/Basic workup | Harsh (Reflux or High T), Acidic |

| Purification | Crystallization/Precipitation | Difficult workup (Removal of excess BnOH) |

| Scalability | High (Linear scale-up, filtration based) | Moderate (Viscosity/Solubility limits) |

| Risk | Low (Ring stable under mild coupling) | High (Potential ring opening/polymerization) |

Strategic Rationale

While Route B is chemically shorter, the zwitterionic nature of the starting material requires a large excess of benzyl alcohol to drive the equilibrium. Removing benzyl alcohol (bp 205°C) from the hydrophilic salt product is energetically intensive and prone to causing product degradation. Route A is chosen for this protocol as it guarantees high purity (>98%) through self-validating precipitation steps, essential for GMP-adjacent workflows.

Detailed Experimental Protocol (Route A)

Step 1: Esterification of N-Boc-Azetidine-3-Carboxylic Acid

Objective: Synthesis of 1-(tert-butyl) 3-benzyl azetidine-1,3-dicarboxylate.

Reagents & Materials

-

Substrate: N-Boc-Azetidine-3-carboxylic acid (1.0 equiv)

-

Reagent: Benzyl Alcohol (1.1 equiv)

-

Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (10 vol relative to substrate mass)

Procedure

-

Setup: Charge a chemically resistant reactor (glass-lined or borosilicate) with N-Boc-Azetidine-3-carboxylic acid and DCM. Stir to dissolve.

-

Addition: Add Benzyl alcohol and DMAP. Cool the mixture to 0–5°C using an ice/water bath.

-

Coupling: Charge EDC·HCl portion-wise over 30 minutes, maintaining internal temperature <10°C.

-

Note: Exothermic reaction.[1] Rapid addition may cause local heating and side reactions.

-

-

Reaction: Remove cooling bath and allow to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

Workup:

-

Wash organic layer with 0.5 M HCl (2 x 5 vol) to remove DMAP and unreacted EDC.

-

Wash with saturated NaHCO₃ (2 x 5 vol) to remove unreacted acid starting material.

-

Wash with Brine (1 x 5 vol).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (40°C) to obtain the crude oil.

-

-

Purification: If necessary, pass through a short silica plug eluting with Hexane/EtOAc. In many cases, the crude oil is sufficiently pure (>95%) for the next step.

Step 2: Deprotection to Benzyl Azetidine-3-carboxylate Hydrochloride

Objective: Removal of Boc group and salt formation.

Reagents & Materials

-

Substrate: N-Boc-Benzyl Ester (from Step 1)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (3–4 equiv of HCl)

-

Solvent: Ethyl Acetate (EtOAc) (optional co-solvent for precipitation)

Procedure

-

Dissolution: Dissolve the N-Boc intermediate in EtOAc (3 vol).

-

Deprotection: Cool to 0–5°C. Add 4.0 M HCl in Dioxane dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 2–3 hours.

-

Observation: A white precipitate (the product) should begin to form within 30 minutes.

-

-

Isolation:

-

Cool the slurry to 0–5°C and age for 1 hour to maximize yield.

-

Filter the solids under nitrogen (hygroscopic).

-

Wash the cake with cold EtOAc (2 vol) followed by Methyl tert-butyl ether (MTBE) or Diethyl Ether (2 vol) to remove residual benzyl alcohol traces.

-

-

Drying: Dry under vacuum at 35°C for 12 hours.

-

Storage: Store in a desiccator at -20°C. The hydrochloride salt is hygroscopic.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Temperature (Step 1) | <10°C during addition | >10°C increases N-acyl urea byproduct formation. |

| Stoichiometry (BnOH) | 1.1 equiv | Excess BnOH is difficult to remove without chromatography. |

| Reaction Time (Step 2) | 2–4 hours | Insufficient time leads to incomplete Boc removal; excessive time may hydrolyze the benzyl ester. |

| Moisture Control | Strictly Anhydrous | Moisture competes with BnOH in Step 1 and hydrolyzes ester in Step 2. |

Analytical Data Profile

Compound: Benzyl azetidine-3-carboxylate hydrochloride CAS: 1443979-76-7 Molecular Weight: 227.69 g/mol (HCl salt)[5]

Expected ¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.40 (br s, 2H): NH₂⁺ protons.

-

δ 7.35–7.45 (m, 5H): Aromatic Benzyl protons.

-

δ 5.18 (s, 2H): Benzyl CH₂ (O-CH₂-Ph).

-

δ 4.05–4.20 (m, 4H): Azetidine ring protons (C2-H and C4-H).

-

δ 3.75–3.85 (m, 1H): Azetidine C3-H (methine).

Melting Point: Expected range 140–150°C (Decomposition).[6] Note: Salts of azetidine esters often have broad melting ranges due to hygroscopicity.

Process Visualization

Synthetic Workflow Diagram

Caption: Linear workflow for the N-Boc protection strategy ensuring high purity isolation.

Workup & Isolation Logic

Caption: Purification logic flow demonstrating the removal of specific impurities at each stage.

Safety & Handling Protocols

-

Azetidine Ring Strain: While azetidine-3-carboxylic acid derivatives are generally stable, the ring is strained. Avoid strong nucleophiles at high temperatures (>80°C) which can open the ring to form linear amino acid byproducts.

-

Sensitization: Benzyl halides and some coupling agents are sensitizers. Although Benzyl alcohol is used here, handle all benzyl derivatives with gloves and in a fume hood.

-

HCl/Dioxane: Corrosive and fuming. Use exclusively in a fume hood. Dioxane is a potential carcinogen; handle with appropriate PPE.

References

- Esterification Protocol (Steglich): Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

-

Azetidine Synthesis Review: Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223-264. Available at: [Link]

Sources

- 1. BMS-520 – All About Drugs [allfordrugs.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]

- 5. 1443979-76-7|Benzyl azetidine-3-carboxylate hydrochloride|BLD Pharm [fr.bldpharm.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Storage and Handling of Hygroscopic Azetidine Hydrochloride Salts

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with hygroscopic azetidine hydrochloride salts. The inherent reactivity and hygroscopicity of these valuable building blocks present unique challenges in the laboratory.[1] Improper storage and handling can lead to degradation, compromised sample integrity, and ultimately, failed experiments.[2] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the stability and reliability of your azetidine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What makes azetidine hydrochloride salts so susceptible to moisture?

A1: Azetidine hydrochloride's hygroscopicity, its tendency to readily absorb moisture from the atmosphere, is due to its chemical structure.[1][3] As a salt, it has a high affinity for water molecules. This can lead to physical changes like clumping and deliquescence (dissolving in the absorbed water), as well as chemical degradation.[2][3] The significant ring strain of the azetidine unit also makes it susceptible to ring-opening reactions, which can be facilitated by the presence of water.[1]

Q2: What are the immediate visual signs that my azetidine hydrochloride salt has been compromised by moisture?

A2: The first indicators of moisture absorption are physical changes in the powder. You may observe:

-

Clumping or Caking: The free-flowing powder will begin to form aggregates.[2][3]

-

Appearance Change: The color may change, for instance, from a white or off-white solid to a more translucent or even gummy substance.[4][3]

-

Deliquescence: In cases of significant moisture exposure, the solid may completely dissolve into a saturated solution.

Q3: What are the recommended long-term storage conditions for azetidine hydrochloride salts?

A3: To ensure long-term stability, azetidine hydrochloride salts should be stored at 4°C or in a refrigerator (2-8°C).[5][6][7] The container must be tightly sealed and stored away from moisture.[5][7] For extended storage (months), some suppliers recommend temperatures as low as -20°C or -80°C.[5] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to displace any ambient moisture and oxygen.[1][8]

Q4: What type of container is best for storing hygroscopic azetidine hydrochloride salts?

A4: The primary container should be airtight and made of a non-reactive material.[9] For smaller quantities, amber glass vials with screw caps lined with a chemically inert material are suitable. For larger quantities, high-density polyethylene (HDPE) containers are a good option.[10] It is crucial to ensure the container is securely sealed after each use.[11][12] For highly sensitive applications, packaging in a multi-layered laminated foil bag containing a desiccant can provide an excellent moisture barrier.[10][13]

Q5: How does humidity in the lab environment affect the stability of my sample during handling?

A5: The relative humidity (RH) of the laboratory environment plays a critical role.[2] Even brief exposure to a high-humidity environment can lead to significant moisture absorption by a hygroscopic salt.[14][15] This can affect the accuracy of weighing, as the mass will continuously increase, and can initiate degradation pathways.[2][4] Therefore, it is essential to minimize the exposure time of the salt to the ambient atmosphere.[3][9]

Q6: Can I use a standard laboratory freezer for storage?

A6: While low temperatures are recommended, standard laboratory freezers can have freeze-thaw cycles that may introduce moisture. If using a freezer, it is best to use one that is not a frost-free model, as these models can have temperature fluctuations. For highly sensitive compounds, a dedicated, explosion-proof laboratory freezer is recommended.[16]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: My azetidine hydrochloride salt has formed hard clumps.

-

Probable Cause: The salt has absorbed a significant amount of moisture from the air due to improper storage or handling.[2][3]

-

Recommended Action:

-

Assessment: First, assess the extent of the clumping. If it is minor, the material may be salvageable for less sensitive applications.

-

Drying (with caution): If you have access to a vacuum oven, you can attempt to dry the material. Gently break up the larger clumps with a spatula and dry the powder under vacuum at a low temperature (e.g., 30-40°C).[9][17] Be aware that excessive heat can cause degradation. It is advisable to test a small portion first.

-

Quality Control: After drying, it is crucial to perform a quality control check, such as Karl Fischer titration, to determine the water content and an analytical technique like HPLC to check for the presence of degradation products.[18][19]

-

Prevention: To prevent this in the future, always store the salt in a desiccator containing a suitable desiccant like silica gel or molecular sieves.[20] When handling, do so in a glove box or under a stream of inert gas.[8][21]

-

Problem 2: My experimental results are inconsistent when using a new bottle of azetidine hydrochloride salt.

-

Probable Cause: The new batch may have a different water content than previous batches, or it may have degraded. The increased water content can affect the molarity of your solutions and introduce impurities.[4]

-

Recommended Action:

-

Quantify Water Content: Use Karl Fischer titration to determine the exact water content of the new batch. This will allow you to adjust the mass used to prepare your solutions to account for the water.

-

Check for Degradation: Analyze the salt using HPLC or LC-MS to check for the presence of degradation products.[18][22][23] Common degradation pathways for similar compounds include hydrolysis.[22][24]

-

Supplier Communication: Contact the supplier for the certificate of analysis (CoA) for that specific batch and compare it to previous batches.

-

Standardize Handling: Ensure that your handling procedures are consistent for every batch to minimize variability.

-

Problem 3: The azetidine hydrochloride salt is difficult to weigh accurately as the mass keeps increasing on the balance.

-

Probable Cause: The salt is rapidly absorbing moisture from the laboratory air.[2]

-

Recommended Action:

-

Controlled Environment: The most reliable solution is to weigh the salt inside a glove box with a controlled low-humidity atmosphere.[21]

-

Inert Gas Purge: If a glove box is unavailable, you can create a localized inert atmosphere. Place the balance in a fume hood and direct a gentle stream of dry nitrogen or argon over the weighing area.

-

Rapid Weighing: If the above are not options, work as quickly as possible.[9] Have all your equipment ready. Use a pre-weighed container, add the approximate amount of salt, seal the container, and then get the final weight. This minimizes the exposure time.

-

Weighing by Difference: Tare the sealed container with the salt. Quickly dispense the required amount into your reaction vessel and then re-weigh the original container. The difference in mass is the amount of salt dispensed.

-

Experimental Protocols

Protocol 1: Weighing and Dispensing of Hygroscopic Azetidine Hydrochloride Salt

This protocol describes the best practice for handling and weighing the salt to minimize moisture exposure.

-

Preparation:

-

Place the sealed container of azetidine hydrochloride salt, a desiccator containing fresh desiccant, spatulas, and weighing boats inside a glove box or a nitrogen-purged glove bag.

-

Allow the container to equilibrate to the ambient temperature inside the controlled environment for at least 30 minutes before opening to prevent condensation.

-

-

Weighing:

-

Tare a pre-weighed, dry container on the analytical balance inside the glove box.

-

Quickly open the azetidine hydrochloride salt container.

-

Using a clean, dry spatula, transfer the desired amount of salt to the tared container.

-

Immediately and securely seal both the stock container and the container with the weighed salt.

-

-

Post-Weighing:

Protocol 2: Quality Assessment of Potentially Compromised Azetidine Hydrochloride Salt

This protocol provides a basic workflow for assessing the quality of a salt that is suspected of having been exposed to moisture.

-

Visual Inspection:

-

Carefully observe the physical appearance of the salt. Note any clumping, caking, or changes in color.[4]

-

-

Water Content Determination (Karl Fischer Titration):

-

Accurately weigh a sample of the salt.

-

Perform a Karl Fischer titration to quantify the water content.

-

Compare the result to the specifications on the certificate of analysis. A significantly higher value indicates moisture absorption.

-

-

Purity Analysis (HPLC):

Data Summary Table

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C (Refrigerator)[5][6][7] | Slows down potential degradation reactions. |

| -20°C or -80°C (Long-term)[5] | Further enhances stability for prolonged storage. | |

| Relative Humidity (RH) | As low as possible (<30% RH)[25] | Minimizes moisture absorption and subsequent degradation.[14][15] |

| Atmosphere | Inert Gas (Nitrogen or Argon)[1][8] | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |

| Primary Container | Tightly sealed, airtight glass or HDPE[9][10] | Provides a physical barrier against ambient moisture. |

| Secondary Storage | Desiccator with active desiccant[20] | Actively removes any moisture that permeates the primary container. |

| Handling Environment | Glove box or inert gas stream[8][21] | Provides a controlled, low-humidity environment for handling. |

Visual Workflows

Caption: Workflow for proper handling of hygroscopic salts.

Caption: Decision tree for assessing a compromised sample.

References

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-

How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]

-

Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

-

Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. [Link]

-

How to Store Reagents. University of Rochester Department of Chemistry. [Link]

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. [Link]

-

Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets. [Link]

-

How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

-

(PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

-

What are recommended packaging conditions for highly hygroscopic APIs?. ResearchGate. [Link]

-

Azetidine Hydrochloride. Pharmaffiliates. [Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

-

Best Practices for Storing Lab Reagents in Dry Conditions: Ensuring Quality and Reliability. [Link]

-

Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

-

How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

-

Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate. [Link]

-

Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Pharmaguideline. [Link]

-

Classification of Hygroscopicity. Pharma Growth Hub. [Link]

-

The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. PMC. [Link]

-

Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

-

Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

-

How do you guys prepare solutions of hygroscopic chemicals? : r/labrats. Reddit. [Link]

-

Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

-

5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. [Link]

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

-

Determination of Azacitidine by Spectrophotometric Method. ResearchGate. [Link]

-

Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemscene.com [chemscene.com]

- 8. Sample and Reagent Storage and Stability [scioninstruments.com]

- 9. tutorchase.com [tutorchase.com]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. needle.tube [needle.tube]

- 13. researchgate.net [researchgate.net]

- 14. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 15. researchgate.net [researchgate.net]

- 16. apolloscientific.co.uk [apolloscientific.co.uk]

- 17. How To [chem.rochester.edu]

- 18. ijmr.net.in [ijmr.net.in]

- 19. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 25. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the 1H NMR Spectral Analysis of Benzyl Azetidine-3-Carboxylate Hydrochloride

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of benzyl azetidine-3-carboxylate hydrochloride, a crucial building block in medicinal chemistry and drug development. We will explore the nuances of its spectral features, compare it with common alternatives, and provide a detailed experimental protocol grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

Introduction: The Structural Significance of Benzyl Azetidine-3-Carboxylate Hydrochloride

Azetidines are four-membered nitrogen-containing heterocyclic compounds that serve as important scaffolds in the synthesis of pharmacologically active molecules.[1][2] Their strained ring system provides a unique three-dimensional conformation that can be exploited to create analogues of more common structures like proline.[3] Benzyl azetidine-3-carboxylate hydrochloride is a key intermediate, offering a protected carboxylic acid and a reactive secondary amine (as its salt) for further synthetic transformations.

Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. This guide will dissect the ¹H NMR spectrum of the title compound, providing a framework for its unambiguous identification and differentiation from structurally related analogues.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to yield a high-resolution spectrum for benzyl azetidine-3-carboxylate hydrochloride.

Step-by-Step Sample Preparation and Analysis

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O) are excellent first choices due to the hydrochloride salt's polarity. DMSO-d₆ can also be used, which has the advantage of not exchanging with the N-H proton.

-

Causality: The choice of solvent is critical for ensuring the sample is fully dissolved and for minimizing solvent signal overlap with analyte signals. For hydrochloride salts, polar protic solvents are generally preferred. Using D₂O will cause the acidic N-H proton to exchange with deuterium, leading to its signal disappearing from the spectrum, which can be a useful diagnostic tool.

-

-